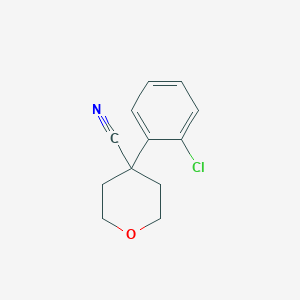
Ethyl 3-((ethoxycarbonyl)(methyl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-((ethoxycarbonyl)(methyl)amino)propanoate: is a chemical compound with the molecular formula C_9H_17NO_4. It is an ester derived from 3-((ethoxycarbonyl)(methyl)amino)propanoic acid and ethanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 3-((ethoxycarbonyl)(methyl)amino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Amide Formation: Another method involves the reaction of ethyl chloroformate with methylaminoethanoic acid followed by esterification with ethanol.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.
Continuous Process: For large-scale production, a continuous process may be employed where reactants are continuously fed into a reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester into the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like ammonia (NH_3) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-((ethoxycarbonyl)(methyl)amino)propanoic acid.
Reduction: Ethyl 3-((methylamino)propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: It is used in the development of drugs targeting specific metabolic pathways. Industry: The compound finds applications in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Ethyl 3-((ethoxycarbonyl)(methyl)amino)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves the modulation of enzyme activity or inhibition of specific biochemical pathways.
Comparación Con Compuestos Similares
Ethyl 3-aminopropanoate: Similar structure but lacks the ethoxycarbonyl group.
Ethyl 3-(methylamino)propanoate: Similar structure but lacks the ethoxycarbonyl group.
Ethyl 3-(ethoxycarbonyl)propanoate: Similar structure but lacks the methylamino group.
Uniqueness: Ethyl 3-((ethoxycarbonyl)(methyl)amino)propanoate is unique due to the presence of both the ethoxycarbonyl and methylamino groups, which confer specific chemical properties and reactivity that are not found in the similar compounds listed above.
Propiedades
IUPAC Name |
ethyl 3-[ethoxycarbonyl(methyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-4-13-8(11)6-7-10(3)9(12)14-5-2/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUDLEXRPQWLER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[(Tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B7861080.png)

![2-[Cyclopropyl(methyl)amino]acetaldehyde](/img/structure/B7861091.png)




